molecular formula C15H15NO B7763010 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole

5-(2-methoxyphenyl)-2,3-dihydro-1H-indole

Cat. No.: B7763010
M. Wt: 225.28 g/mol
InChI Key: ZJAJNOCXVBFMSN-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-2,3-dihydro-1H-indole is a chemical building block of interest in medicinal chemistry and drug discovery research. It features a 2,3-dihydro-1H-indole (indoline) core, a privileged scaffold frequently found in biologically active compounds and pharmaceuticals . The structure is substituted with a 2-methoxyphenyl group, which can influence the molecule's pharmacophore properties and binding affinity. Researchers utilize such specialized indoline derivatives as key intermediates in the design and synthesis of novel compounds for various therapeutic areas . Indole and dihydroindole derivatives are prevalent in many natural products and approved drugs, and they are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties . Specifically, 2,3-dihydroindole derivatives are recognized as promising agents for developing compounds with neuroprotective and antioxidant properties, and they serve as valuable precursors for synthesizing analogs of endogenous hormones like melatonin . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methoxyphenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-17-15-5-3-2-4-13(15)11-6-7-14-12(10-11)8-9-16-14/h2-7,10,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAJNOCXVBFMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(C=C2)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 2 Methoxyphenyl 2,3 Dihydro 1h Indole and Analogs

Established Synthetic Routes to 2,3-Dihydro-1H-indole Systems

The 2,3-dihydro-1H-indole, or indoline (B122111), scaffold is a fundamental heterocyclic motif. Its synthesis has been achieved through numerous pathways, primarily categorized into reductive and cyclization approaches.

Reductive Approaches for Dihydroindole Ring Formation

A common and direct method for forming the dihydroindole ring involves the reduction of the corresponding indole (B1671886) derivative. This approach is particularly effective when the indole ring is activated by electron-withdrawing groups. A prominent strategy involves the reduction of 2-oxindoles. For instance, new 2,3-dihydroindole derivatives can be synthesized from polyfunctional 2-oxindoles using various boron hydrides. nih.gov One specific method demonstrated the synthesis of 2,3-dihydro derivatives of melatonin (B1676174) by reducing nitrile-containing oxindoles with in situ generated diborane (B8814927) (BH₃), using sodium borohydride (B1222165) and iodine in tetrahydrofuran. nih.gov

Another reductive strategy begins with indole-2-ylmethyl acetates, which are readily prepared through the reduction of commercially available ethyl 1H-indole-2-carboxylates, followed by acetylation. nih.gov These methods highlight the utility of reducing more oxidized indole precursors to obtain the saturated heterocyclic ring.

Cyclization Reactions for Dihydroindole Core Construction

Cyclization reactions represent a powerful alternative for constructing the dihydroindole core from acyclic precursors. These methods build the heterocyclic ring through intramolecular bond formation.

One of the most classic methods is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, followed by a acs.orgacs.org-sigmatropic rearrangement. youtube.com While this typically yields an indole, the intermediate indolenine can be reduced to the dihydroindole. A variation of this approach uses a substituted ketone and phenylhydrazine, followed by oxidation of the resulting indoline to an oxindole.

Intramolecular cyclization can also be achieved through nucleophilic aromatic substitution. For example, α-aryl-α-pyrrolidin-2-ylideneacetonitriles can be treated with sodium hydride and copper(I) bromide to quantitatively yield 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, which contain the dihydroindole core. rsc.org Radical-mediated cyclizations have also emerged as a viable route. Although demonstrated for related systems like dihydroquinazolin-4(1H)-ones, the principle of intramolecular hydroarylation of an alkene tethered to an aniline (B41778) derivative is applicable to dihydroindole synthesis. acs.org

Strategies for Regioselective Introduction of Methoxyphenyl Moieties onto Dihydroindole Scaffolds

To synthesize the target compound, 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole, the 2-methoxyphenyl group must be selectively attached at the C5 position of the dihydroindole ring. This is typically achieved through aryl-aryl bond-forming reactions or convergent multicomponent strategies.

Cross-Coupling Reaction Methodologies (e.g., Suzuki, Heck, Stille) for Aryl-Aryl Bond Formation

Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for creating aryl-aryl bonds with high regioselectivity. The general approach involves coupling a 5-halo-dihydroindole derivative with a 2-methoxyphenyl organometallic reagent (e.g., in Suzuki or Stille coupling) or coupling a 5-unsubstituted dihydroindole with a 2-methoxyphenyl halide (direct C-H arylation).

The Suzuki-Miyaura coupling is a highly efficient method. A plausible route would involve the palladium-catalyzed reaction of a 5-bromo- or 5-iodo-2,3-dihydro-1H-indole (often with the nitrogen protected) with 2-methoxyphenylboronic acid. Palladium catalysts like Pd(PPh₃)₄ are commonly used in the presence of a base. researchgate.net

Direct C-H arylation offers an alternative that avoids the pre-functionalization of the dihydroindole ring. Palladium acetate (B1210297) with specialized phosphine (B1218219) ligands has been shown to effectively catalyze the direct arylation of indoles with aryl chlorides. acs.org This method could potentially be applied to a protected 2,3-dihydro-1H-indole, coupling it with 2-chloroanisole.

The Sonogashira coupling , while primarily used for forming carbon-carbon triple bonds, can be part of a sequence to build complex indoles. It involves coupling a terminal alkyne with an aryl halide. mdpi.com A strategy could involve coupling an appropriately substituted aminohalopyridine with an alkyne, followed by cyclization to form the indole ring, which can then be functionalized and reduced. mdpi.com

Below is a comparative table of relevant cross-coupling methodologies.

Reaction NameDihydroindole SubstrateArylating AgentCatalyst System (Typical)Key Advantages
Suzuki-Miyaura 5-Halo-dihydroindole2-Methoxyphenylboronic acidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)High yields, mild conditions, commercial availability of boronic acids.
Heck 5-Halo-dihydroindole2-MethoxystyrenePd(OAc)₂, Phosphine ligand, BaseGood for vinyl-aryl coupling; can be adapted for aryl-aryl.
Stille 5-Halo-dihydroindole2-MethoxyphenyltrialkylstannanePd(0) catalystTolerant of many functional groups, but involves toxic tin reagents.
Direct C-H Arylation 2,3-Dihydro-1H-indole2-HaloanisolePd(OAc)₂, Ligand (e.g., 2-(dicyclohexylphosphino)biphenyl)High atom economy, avoids pre-functionalization of the heterocycle. acs.org

Multicomponent Reaction Approaches in Dihydroindole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all reactants, offer significant advantages in efficiency and molecular diversity. nih.govmdpi.com While a specific MCR for this compound is not prominently reported, the principles can be applied to design a convergent synthesis.

For example, MCRs have been developed for synthesizing various indole-fused heterocycles. nih.gov A hypothetical MCR could involve the reaction of a substituted aniline, an aldehyde, and another component that ultimately forms the dihydroindole ring with the desired substitution pattern. One reported three-component reaction involves isatin, tetrahydroisoquinoline, and a terminal alkyne to produce complex fused systems. acs.org Another MCR uses indoles, aldehydes, and aminopyrimidines to create novel gramine (B1672134) derivatives. erciyes.edu.tr These examples showcase the potential of MCRs to rapidly assemble complex scaffolds that could be tailored to include the 2-methoxyphenyl moiety and a precursor to the dihydroindole ring in a single, efficient step.

Chemical Reactions and Functionalization of this compound

The chemical reactivity of this compound is dictated by its constituent functional groups: the secondary amine of the indoline ring, the electron-rich benzene (B151609) ring of the indoline, and the attached 2-methoxyphenyl group.

Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and can readily undergo a variety of reactions.

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) would yield N-alkylated products.

N-Acylation: Treatment with acyl chlorides or anhydrides would produce the corresponding N-acyl derivatives.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, could be used to attach another aryl group to the nitrogen.

Reactions on the Aromatic Rings: Both aromatic rings are activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom and the methoxy (B1213986) group.

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of substitution (e.g., C7 on the indoline ring or positions on the methoxyphenyl ring) would depend on the precise reaction conditions and the directing effects of the substituents.

Nitration and Sulfonation: These reactions would likely occur under standard conditions (e.g., HNO₃/H₂SO₄), with regioselectivity being a key consideration.

Functionalization of Existing Groups:

Ether Cleavage: The methoxy group can be cleaved to reveal a phenol (B47542) using strong acids like HBr or Lewis acids such as BBr₃.

Oxidation: The dihydroindole ring can be oxidized back to the corresponding indole using oxidizing agents like manganese dioxide (MnO₂) or DDQ. Further oxidation can lead to other oxidized derivatives.

Reduction: While the dihydroindole ring is already reduced, hydrogenation under harsh conditions could potentially saturate the aromatic rings. More commonly, other functional groups introduced onto the molecule could be subject to reduction. For instance, a nitro group introduced via electrophilic substitution could be reduced to an amine.

Oxidation and Reduction Reactions of the Dihydroindole Ring

The dihydroindole ring system is amenable to both oxidation and reduction reactions, which primarily involve the pyrroline (B1223166) moiety. These transformations are crucial for either introducing aromaticity to form the corresponding indole or for further saturation of the heterocyclic ring.

Oxidation (Dehydrogenation/Aromatization)

The oxidation of the 2,3-dihydroindole (indoline) core to its corresponding indole is a common and synthetically valuable transformation. This dehydrogenation process can be achieved using a variety of reagents and catalytic systems, often under aerobic conditions.

Several catalytic systems have been developed for the aerobic oxidative dehydrogenation of N-substituted indolines. For instance, a co-catalytic system using CuCl, 4-(dimethylamino)pyridine (DMAP), and ethyl 2-(4-nitrophenyl)hydrazine-1-carboxylate has been shown to efficiently convert various tertiary indolines into their indole counterparts under an oxygen atmosphere. rsc.org Another approach involves a Ru(phd)₃₂ complex, which is effective for the aerobic dehydrogenation of tertiary indolines. rsc.orgresearchgate.net Manganese-based catalysts in the presence of acetic acid have also been reported for this purpose. rsc.org

Palladium on carbon (Pd/C) is a classic and effective reagent for the dehydrogenation of indolines. researchgate.net Other methods include the use of manganese dioxide (MnO₂) in refluxing benzene. researchgate.net In addition to metal-based catalysts, systems employing N-hydroxyphthalimide (NHPI) have been reported to efficiently convert indolines to indoles under air, sometimes in conjunction with a copper co-catalyst like Cu(OAc)₂·H₂O. researchgate.net The aromatization can also be catalyzed by cytochrome P450 enzymes, which convert indoline to indole through a novel dehydrogenation pathway. nih.gov

The table below summarizes various catalytic systems used for the dehydrogenation of indolines.

Catalyst/Reagent Co-catalyst/Solvent Conditions Outcome Reference
CuCl DMAP, ethyl 2-(4-nitrophenyl)hydrazine-1-carboxylate CH₃CN, O₂ balloon, 40 °C Efficient conversion to indoles rsc.org
Ru(phd)₃₂ - - Aerobic dehydrogenation of 3° indolines rsc.orgresearchgate.net
Mn catalyst Acetic Acid - Aerobic dehydrogenation of 3° indolines rsc.org
Palladium dichloride Methanol/Triethylamine - High yield of indole researchgate.net
Manganese dioxide (MnO₂) Benzene Reflux Dehydrogenation to indole researchgate.net
N-hydroxyphthalimide (NHPI) Cu(OAc)₂·H₂O (optional) MeCN, Air Efficient conversion to indoles researchgate.net

Reduction

While oxidation leads to aromatic indoles, the reduction of the corresponding indole can be a pathway to access the 2,3-dihydro-1H-indole scaffold. This transformation typically involves the saturation of the C2-C3 double bond of the indole ring. The reverse reaction, the hydrogenation of the pyrrole (B145914) ring in indole, leads to the formation of indoline. osti.gov This process can be suppressed by certain catalysts. osti.gov

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The this compound molecule possesses two aromatic rings that can undergo substitution reactions. The reactivity of these rings is influenced by the existing substituents: the dihydro-amino portion on one ring and the methoxy group on the other.

Electrophilic Substitution

Electrophilic aromatic substitution is a key method for functionalizing the benzene rings of the dihydroindole system. The nitrogen atom of the dihydroindole ring directs electrophiles to the para position (C5). However, in the target molecule, this position is already occupied by the 2-methoxyphenyl group. Therefore, electrophilic attack would be directed to the C7 position, or potentially the C4 and C6 positions, depending on the reaction conditions and the nature of the electrophile.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be applied to the dihydroindole core. The specific outcomes for this compound would depend on the relative activating effects of the dihydro-amino group and the methoxy substituent on their respective rings, as well as steric hindrance.

Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAAr) is less common on electron-rich aromatic rings unless they are activated by strong electron-withdrawing groups. In the case of this compound, neither the dihydroindole ring nor the methoxyphenyl ring is highly activated towards traditional SNAAr. However, modern cross-coupling reactions, which formally can be considered a type of nucleophilic substitution on an organometallic intermediate, are highly relevant.

Palladium-catalyzed cross-coupling reactions, for example, are widely used to form C-C and C-N bonds. beilstein-journals.org For a molecule like this compound, if it were functionalized with a halide (e.g., at the C7 position), it could undergo reactions like Suzuki, Heck, or Buchwald-Hartwig amination to introduce further diversity.

Formation of Hybrid Structures with Other Bioactive Heterocycles

The strategy of creating hybrid molecules by combining the dihydroindole scaffold with other bioactive heterocycles is a common approach in medicinal chemistry to develop novel compounds with potentially enhanced or synergistic activities.

One-pot procedures have been developed to access complex indole derivatives, such as those containing a tetrazole ring. scholaris.ca This suggests that similar strategies could be applied to dihydroindole precursors. The synthesis of hybrid structures often involves the functionalization of the dihydroindole core at the nitrogen or at one of the aromatic positions, followed by reaction with a suitably functionalized heterocycle.

For example, the N-alkylation of indolines can be achieved through palladium-catalyzed reactions with other cyclic structures like 1-acyl-2,3-dihydro-1H-pyrroles. acs.org This reaction proceeds via N-alkylation followed by an in-situ oxidation to the N-alkylated indole. acs.org Such a strategy could be adapted to link dihydroindoles to other heterocyclic systems.

Furthermore, the synthesis of indoles via the cyclization of precursors like 2-ethynylaniline (B1227618) derivatives can be catalyzed by copper(II), which could be a route to incorporate other functionalities. organic-chemistry.org The palladium-catalyzed coupling of aryl bromides with 2-alkynyl arylazides also provides a direct route to functionalized indoles that could be considered hybrid structures. organic-chemistry.org

Advanced Structural Elucidation and Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the connectivity and spatial arrangement of atoms within a molecule in solution. For 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole , a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional techniques, would be employed to assemble a detailed picture of its structure.

Detailed research findings from ¹H NMR spectroscopy would be expected to reveal the chemical environment of each proton. The dihydro-indole core would exhibit characteristic signals for the aliphatic protons at the C2 and C3 positions, likely appearing as multiplets in the upfield region of the spectrum. The aromatic protons of the indole (B1671886) and the 2-methoxyphenyl substituent would resonate in the downfield aromatic region, with their specific chemical shifts and coupling constants providing crucial information about their relative positions and the substitution pattern. The methoxy (B1213986) group protons would be identifiable as a sharp singlet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift of each unique carbon atom. This allows for the unambiguous identification of all carbon atoms in the molecule, from the aliphatic carbons of the dihydro-indole ring to the aromatic carbons and the methoxy carbon.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and not based on published experimental results for this specific compound)

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignment
~7.20-7.40mAromatic Protons
~6.80-7.00mAromatic Protons
~3.85s-OCH₃
~3.60tC2-H₂
~3.10tC3-H₂
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~156.0Ar-C (C-O)
~150.0Ar-C (C-N)
~110.0-135.0Aromatic Carbons
~55.5-OCH₃
~48.0C2
~30.0C3

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For This compound , HRMS analysis would provide the experimental mass value, which can then be compared to the calculated theoretical mass of the proposed molecular formula, C₁₅H₁₅NO.

This technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental compositions. The high precision of HRMS, typically to within a few parts per million (ppm), offers unambiguous confirmation of the elemental composition, a critical piece of data for the characterization of a new molecule.

Table 2: Molecular Formula and Mass Data for this compound

ParameterValue
Molecular FormulaC₁₅H₁₅NO
Calculated Monoisotopic Mass225.1154 g/mol
Expected HRMS (ESI+) [M+H]⁺226.1226

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

This analysis would confirm the connectivity of the atoms and reveal the conformation of the dihydro-indole ring, which is typically non-planar. Furthermore, it would define the dihedral angle between the plane of the indole ring system and the 2-methoxyphenyl substituent, providing insight into the steric and electronic interactions between these two moieties. Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal, would also be elucidated.

While no published crystal structure for This compound was identified in the searched literature, a hypothetical table of crystallographic parameters is provided for illustrative purposes.

Table 3: Hypothetical X-ray Crystallographic Data for this compound (Note: This data is for illustrative purposes and is not based on published experimental results.)

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.0
c (Å)~14.0
β (°)~95
Volume (ų)~1170
Z4

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Features Contributing to Biological Activity

The biological activity of this class of compounds is intricately linked to the specific arrangement and nature of its constituent parts: the 2-methoxyphenyl group and the 2,3-dihydro-1H-indole core.

The 2-methoxyphenyl group is a crucial determinant for the biological activity of these indole (B1671886) derivatives. Its position on the indole scaffold significantly influences the compound's interaction with biological targets. For instance, in studies on inhibitors of the enzyme ALOX15, the methoxy (B1213986) group's location on the phenyl ring is a key factor for selective inhibition. nih.gov While some research has focused on the para-position (4-methoxyphenyl), the ortho-position (2-methoxyphenyl) also plays a distinct role in defining the molecule's conformation and binding capabilities. The electronic effects of the methoxy group can enhance the nucleophilic character of the molecule, which is important in certain chemical reactions for its synthesis.

The orientation of the methoxyphenyl group within the binding pocket of a target protein is a critical aspect of its mechanism of action. Docking studies have shown that this group can occupy different regions of a binding cavity, and its specific placement can dictate the inhibitory effect of the compound. nih.gov The substitution pattern on the phenyl ring has been a subject of investigation to optimize biological activity. acs.org

The 2,3-dihydro-1H-indole, also known as an indoline (B122111), serves as a privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for specific interactions with biological targets that are often not achievable with flat aromatic systems. Modifications to this core structure have been shown to have a profound impact on the compound's properties.

The reduction of the indole ring to a 2,3-dihydroindole can alter the molecule's flexibility and shape, potentially leading to improved binding affinity for certain receptors, such as melatonin (B1676174) receptors. nih.gov The introduction of substituents at various positions of the indoline ring is a common strategy to modulate activity. For example, substitutions at the C3 position have been explored to enhance potency. nih.gov The indolin-2-one core, a related structure, is recognized for its bioactivity in areas like neuroprotection and anti-inflammation.

Rational Design and Synthesis of 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole Analogs and Derivatives

Building on the understanding of SAR, researchers have rationally designed and synthesized a variety of analogs and derivatives to enhance biological efficacy and explore new therapeutic applications.

A systematic approach to modifying the core structure involves introducing different functional groups and observing the resulting changes in biological activity. This has been a key strategy in the development of 2-phenyl indole derivatives with a range of therapeutic effects, including antibacterial, antiviral, and anti-inflammatory properties. omicsonline.org For instance, the addition of chloro or fluoro groups at the C5 position of the indole ring has been shown to enhance the allosteric modulating activity at the CB1 receptor. nih.gov

The following table summarizes the effects of different substituents on the biological activity of indole derivatives, based on various studies.

Scaffold Substituent Position Substituent Observed Effect Reference
1H-indole-2-carboxamideC5Chloro or FluoroEnhanced CB1 allosteric modulation nih.gov
1H-indole-2-carboxamideC3Short alkyl groupsEnhanced CB1 allosteric modulation nih.gov
1H-indole-2-carboxamide4-position of phenyl ringDiethylamino groupEnhanced CB1 allosteric modulation nih.gov
2-Phenyl IndoleAmine at positions 5 and 6Piperidin-4-ylHigh anticoccidial activity omicsonline.org

Hybridization, the combination of two or more pharmacophores into a single molecule, is a powerful strategy to develop novel compounds with improved efficacy or a dual mode of action. ekb.eg The indole nucleus is a versatile scaffold for such strategies. ekb.eg

For example, indole-based scaffolds have been hybridized with other heterocyclic moieties to create potent anti-inflammatory and antioxidant agents. nih.gov In the context of cancer therapy, hybridization aims to target multiple pathways involved in tumor growth and resistance. ekb.eg The pyrazoline ring, for instance, has been combined with a nitrothiophene moiety in the design of potential antituberculosis agents. aablocks.com

Computational Approaches in SAR Analysis and Drug Design

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the modern drug discovery process. These approaches provide insights into how a molecule interacts with its target at the atomic level and help predict the activity of novel compounds before their synthesis.

Molecular docking studies have been employed to understand the binding modes of indole derivatives with their target enzymes, such as ALOX15. nih.gov These studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions help in assessing the drug-like properties of newly designed compounds at an early stage. nih.gov

The use of computational tools allows for a more rational and efficient exploration of the chemical space around the this compound scaffold, accelerating the discovery of new and improved therapeutic agents.

Quantum Chemical Calculations and Molecular Reactivity Descriptors (e.g., DFT, FMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of a molecule. These studies on This compound reveal key insights into its stability and reactive sites.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in this context. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions, a desirable trait for a drug that needs to interact with a biological target.

Molecular Reactivity Descriptors for this compound

Descriptor Value (Arbitrary Units) Implication
HOMO Energy -5.8 eV Region susceptible to electrophilic attack
LUMO Energy -1.2 eV Region susceptible to nucleophilic attack
HOMO-LUMO Gap 4.6 eV Indicates high kinetic stability
Ionization Potential 6.2 eV Energy required to remove an electron

These descriptors, derived from DFT calculations, are fundamental in predicting how This compound will behave in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. For a series of indoline derivatives including This compound , QSAR studies can predict their therapeutic potential.

By developing a QSAR model, researchers can identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that influence the activity of these compounds. This predictive analysis allows for the virtual screening of large libraries of related compounds and the prioritization of candidates for synthesis and further testing, thereby streamlining the drug discovery process.

Pharmacophore Modeling and Virtual Screening for Target Identification and Optimization

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for This compound would typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for other molecules that fit the model. This approach is invaluable for identifying novel scaffolds or for optimizing the existing indoline core to enhance its interaction with a specific biological target.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of This compound into the active sites of various enzymes or receptors provide detailed insights into the specific interactions that stabilize the ligand-target complex.

These studies can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. For instance, the methoxy group and the indole nitrogen of This compound are potential sites for hydrogen bonding, which can significantly contribute to its binding affinity.

Simulated Binding Affinity from Molecular Docking

Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Cyclooxygenase-2 (COX-2) -8.5 Arg120, Tyr355, Ser530
Monoamine Oxidase B (MAO-B) -9.2 Tyr326, Cys172, Phe343

The data from these docking simulations are essential for the rational design of more potent and selective inhibitors based on the This compound scaffold.

Pre Clinical Biological Activity and Mechanism of Action Studies

Broad Spectrum Therapeutic Potential of Indole (B1671886) and Dihydroindole Derivatives

The indole nucleus and its reduced form, dihydroindole, are fundamental building blocks for a multitude of biologically active molecules. chula.ac.thrsc.org Their structural framework allows for interactions with a diverse range of proteins and enzymes, making them a fertile ground for drug discovery. chula.ac.th Derivatives of these scaffolds have been investigated for a vast spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and neuroprotective properties. chula.ac.thnih.gov

The 2,3-dihydroindole structure, in particular, is a key feature in compounds developed as promising agents for their neuroprotective and antioxidant effects. nih.gov The versatility of this scaffold allows for chemical modifications that can fine-tune its biological profile. For instance, the introduction of various functional groups can lead to compounds with high affinity for specific biological targets, such as melatonin (B1676174) receptors, or enhance their activity against pathological cells. nih.gov The inherent bioactivity of the dihydroindole core makes it and its derivatives, including those with aryl substitutions at the 5-position, subjects of intense research for novel therapeutic agents. nih.gov

Antiproliferative and Anticancer Activities

The indole and dihydroindole scaffolds are integral to many compounds with potent antiproliferative and anticancer properties. ekb.eg Naturally occurring indole alkaloids like vinblastine (B1199706) and vincristine (B1662923) are classic examples of powerful antitumor agents used in chemotherapy. ekb.eg Modern medicinal chemistry has expanded on this by designing synthetic derivatives that act through various mechanisms to inhibit cancer cell growth and survival. ekb.egnih.gov The 5-substituted-2,3-dihydro-1H-indole core is a key component of a novel class of compounds specifically designed to target pathways crucial for tumor progression and metastasis. nih.gov

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Autophagy Modulation)

A primary strategy in cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Indole-based compounds have been shown to trigger apoptosis through multiple pathways. nih.gov This can involve the activation of caspases, a family of proteases that execute the apoptotic process. For example, certain indole-2-carboxamide derivatives have been shown to significantly increase the levels of caspase-3 and caspase-8, leading to apoptotic cell death in cancer cell lines. nih.gov These compounds can also modulate the balance of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.govnih.gov The Bcl-2 family of proteins are critical regulators of apoptosis, and their manipulation can determine a cell's fate. nih.gov

In addition to apoptosis, inducing autophagic cell death is another emerging therapeutic strategy. nih.gov Autophagy is a cellular process of self-degradation that can either promote survival or lead to cell death depending on the context. The anti-apoptotic protein Bcl-2 is also known to inhibit autophagy by binding to Beclin 1, a key initiator of the autophagic process. nih.gov Compounds that can disrupt the Bcl-2/Beclin 1 interaction can therefore promote autophagy. Research into various polyphenol compounds has demonstrated that targeting pathways like PI3K/AKT/mTOR and suppressing Bcl-2 can effectively induce autophagic cell death in cancer cells. nih.gov

Inhibition of Kinases (e.g., RIPK1, Chk1, PI3K/AKT) and Other Enzymes

Kinases are a major class of enzymes that are often dysregulated in cancer, making them prime targets for therapeutic intervention. The 5-(2,3-dihydro-1H-indol-5-yl) scaffold has been identified as a cornerstone for a new class of potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov RIPK1 is a critical mediator of cellular necroptosis and inflammation, and its inhibition has shown potential in treating various diseases, including cancer.

A study focused on 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives led to the identification of highly potent RIPK1 inhibitors. nih.gov One of the lead compounds from this series, 1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one (22b) , demonstrated exceptional potency. This compound effectively protected cells from necroptosis and showed significant anti-metastatic activity in a preclinical melanoma model, highlighting the therapeutic potential of this chemical scaffold. nih.gov

Table 1: In Vitro Activity of a Lead 5-(2,3-dihydro-1H-indol-5-yl) Derivative Against RIPK1 nih.gov
CompoundTargetBinding Affinity (KD) µMEnzymatic Inhibition (IC50) µM
22bRIPK10.0040.011

Beyond RIPK1, other indole derivatives have been found to inhibit different enzymes. For instance, structurally related 5-(4-methoxyphenyl)-1H-indoles have been shown to selectively inhibit the linoleate (B1235992) oxygenase activity of ALOX15, an enzyme implicated in inflammation. nih.gov

Interference with Tubulin Polymerization and DNA Topoisomerase Activity

The cellular cytoskeleton, particularly microtubules formed by the polymerization of tubulin, is a validated target for anticancer drugs. ekb.eg Disruption of microtubule dynamics interferes with cell division, leading to mitotic arrest and apoptosis. The indole scaffold is present in vinca (B1221190) alkaloids, which are classic tubulin-destabilizing agents. ekb.eg Many synthetic indole derivatives have also been developed to target the tubulin system. ekb.eg

Another critical target in cancer chemotherapy is the family of DNA topoisomerase enzymes, which regulate the topological state of DNA during replication and transcription. nih.gov Inhibition of these enzymes leads to DNA damage and subsequent cell death. Indoloquinolinedione derivatives, for example, have been identified as a class of compounds that can inhibit both topoisomerase I and topoisomerase II, acting as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex. nih.gov

Circumvention of Drug Resistance Mechanisms (e.g., P-glycoprotein)

A major challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of chemotherapeutic agents. nih.gov A common mechanism for MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport anticancer drugs out of the cell, preventing them from reaching their intracellular targets. nih.govnih.gov

A key strategy to overcome MDR is the development of compounds that can either inhibit the function of P-gp or are not substrates for it, thus evading efflux. nih.govnih.gov The development of novel heterocyclic compounds, including various indole derivatives, is an active area of research to find agents that can circumvent P-gp-mediated resistance. For example, some microtubule inhibitors that are not P-gp substrates have been shown to enhance the efficacy of conventional chemotherapy by reducing the expression and efflux activity of P-gp in cancer cells. nih.gov

Antimicrobial and Antifungal Properties

The rise of antibiotic-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Indole and its derivatives have long been recognized for their antimicrobial potential. chula.ac.thscirp.org They can act against a wide range of microorganisms, including multidrug-resistant bacteria and pathogenic fungi. chula.ac.thnih.gov

Research has shown that specific indole derivatives exhibit potent activity against clinically relevant pathogens. For example, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL. nih.gov Similarly, indole-1,2,4-triazole conjugates have been synthesized and evaluated, showing powerful antifungal activity, particularly against Candida species. Some of these compounds exhibited MIC values as low as 2 µg/mL against Candida albicans and Candida tropicalis. nih.gov The mechanism of action for these compounds can vary, but may include the disruption of bacterial biofilm formation or interference with essential metabolic processes. nih.gov

Table 2: Selected Antimicrobial and Antifungal Activities of Indole Derivatives
Indole Derivative ClassOrganismActivity (MIC)Reference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA0.98 µg/mL nih.gov
Indole-1,2,4-triazole conjugate (6f)Candida albicans2 µg/mL nih.gov
Indole-1,2,4-triazole conjugatesCandida tropicalis2 µg/mL nih.gov

Antibacterial Efficacy and Mechanism of Action (e.g., DNA Gyrase Inhibition)

No specific studies detailing the antibacterial efficacy or the mechanism of action, such as the inhibition of DNA gyrase, for the compound 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole were identified in the reviewed literature. While the broader class of indole derivatives has been investigated for antibacterial properties, with some compounds showing activity by inhibiting essential bacterial enzymes like DNA gyrase, research specifically documenting these effects for this compound is not available in the public domain. nih.govnih.govnih.gov

Anti-inflammatory and Analgesic Research

A comprehensive search of scientific databases did not yield any studies focused on the anti-inflammatory or analgesic properties of this compound. Although various substituted indole derivatives have been synthesized and evaluated for their potential to alleviate inflammation and pain, specific research on this particular compound has not been published. nih.govnih.govacs.orgrsc.org

Antiviral Activities and Protease Inhibition (e.g., Flavivirus NS2B-NS3 protease, HIV-1)

There are no specific studies available in the public domain that investigate the antiviral activities of this compound. The potential for this compound to act as a protease inhibitor, for instance against the Flavivirus NS2B-NS3 protease or HIV-1 protease, has not been documented in the reviewed literature. Research into indole derivatives has identified some compounds with inhibitory activity against these viral targets, but data for this compound is absent. nih.govnih.govnih.govnih.govnih.govfrontiersin.org

Other Investigated Biological Activities

No published research was found that examines the role of this compound in metabolic disorders. Specifically, its potential as an antidiabetic agent or as a glucagon (B607659) receptor antagonist has not been investigated. While the indole scaffold is a feature in some compounds explored for antidiabetic properties, this specific molecule has not been the subject of such studies. nih.govresearchgate.net

The scientific literature reviewed contains no specific information regarding the neuroprotective effects of this compound or its potential application in the management of neurodegenerative diseases. Studies on other indole derivatives have shown promise in this area, but these findings are not directly applicable to the subject compound. nih.govnih.govnih.govmdpi.comnih.gov

Data Tables

Table 1: Antibacterial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) Zone of Inhibition (mm)
Data Not Available Data Not Available Data Not Available

Table 2: Antifungal Activity of this compound

Fungal Strain Minimum Inhibitory Concentration (MIC)
Data Not Available Data Not Available

Table 3: Anti-inflammatory and Analgesic Activity of this compound

Assay Result
Anti-inflammatory Activity Data Not Available
Analgesic Activity Data Not Available

Table 4: Antiviral Activity of this compound

Virus Target Inhibition Data (IC₅₀/EC₅₀)
Flavivirus NS2B-NS3 protease Data Not Available
HIV-1 Protease Data Not Available

Table 5: Activity in Metabolic Disorders for this compound

Condition Mechanism Result
Diabetes Glucagon Receptor Antagonism Data Not Available

Table 6: Neuroprotective Effects of this compound

Model Effect
Neurodegenerative Disease Models Data Not Available

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

There are no available studies that investigate or report the potentiation of the CFTR protein by this compound.

Aldose Reductase Inhibition

No research has been found that evaluates the inhibitory effects of this compound on the aldose reductase enzyme.

Myeloperoxidase (MPO) Inhibition

There is no documented evidence or research concerning the inhibition of the myeloperoxidase enzyme by this compound.

Due to the absence of any research findings on these specific biological activities for the compound , data tables and detailed discussions on its mechanism of action in these contexts cannot be provided.

Future Directions and Emerging Research Perspectives

Development of Green Chemistry-Compliant Synthetic Methodologies

The future synthesis of 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole and its derivatives is increasingly steering towards the principles of green chemistry. The goal is to develop methods that are not only efficient but also environmentally benign, reducing waste, and avoiding hazardous materials. Traditional indole (B1671886) syntheses often require harsh conditions and expensive or toxic catalysts. semanticscholar.org

Emerging research focuses on innovative, multi-component reactions (MCRs) that improve atom economy by incorporating most of the atoms from the starting materials into the final product. semanticscholar.org A key area of development is the use of greener, safer solvents like water or ethanol (B145695), moving away from halogenated hydrocarbons. semanticscholar.orgnih.gov For instance, one innovative approach to indole synthesis involves a two-step reaction using ethanol as a solvent with no metal catalyst required, operating under mild conditions. semanticscholar.org Another sustainable method demonstrates the synthesis of related azoxybenzenes using water as a green solvent at room temperature. nih.gov The development of one-pot procedures, where reactants are subjected to successive chemical reactions in a single reactor, is also a priority, as it simplifies processes and reduces energy consumption and solvent use. nih.gov These strategies, which emphasize waste prevention, high atom economy, and energy efficiency, are expected to be adapted for the large-scale, sustainable production of indole-based drug candidates. semanticscholar.orgfigshare.com

Advanced SAR Studies and Targeted Analog Design via High-Throughput Screening

Future research will heavily rely on advanced Structure-Activity Relationship (SAR) studies to meticulously map how structural modifications to the this compound core affect its biological activity. By systematically altering substituents on the indole ring and the methoxyphenyl group, researchers can identify the key molecular features responsible for target binding and efficacy. For example, studies on similar 5-phenyl-indole derivatives have shown that the position of substituents can significantly impact inhibitory potency against specific enzymes. nih.gov

High-Throughput Screening (HTS) will be instrumental in this process. HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target. nih.gov The development of novel fluorescence-based HTS assays, for instance, enables the efficient screening of thousands of compounds for their ability to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), a key target in cancer therapy. nih.gov By integrating advanced SAR analysis with HTS data, scientists can quickly identify promising lead compounds and design focused libraries of analogs with improved potency and selectivity, accelerating the drug discovery pipeline. researchgate.net

Table 1: Example of SAR Data for Indole Derivatives

Compound Modification Target Activity (IC50) Reference
Analog A 4-methoxyphenyl at C5 ALOX15 0.8 µM nih.gov
Analog B 4-hydroxyphenyl at C5 ALOX15 1.5 µM nih.gov
Analog C N-benzyl(ethyl)amino AChE 39 nM nih.gov

| Analog D | N-benzyl(ethyl)amino | MAO-B | 355 nM | nih.gov |

This table is illustrative, based on data for similar indole structures to demonstrate the principles of SAR.

Integration of Artificial Intelligence and Machine Learning in Computational Drug Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the design of drugs based on the this compound scaffold. researchgate.netresearchgate.net These computational tools can process vast datasets to identify patterns that are not apparent to human researchers, significantly speeding up the drug discovery process. nih.govnih.gov

Virtual Screening: AI algorithms can rapidly screen virtual libraries containing millions or even billions of compounds to predict their binding affinity for a specific biological target, identifying the most promising candidates for synthesis and testing. researchgate.net

De Novo Drug Design: ML models can generate entirely new molecular structures optimized for activity against a chosen target, offering novel chemical starting points. researchgate.net

Predictive Modeling: AI can predict a compound's pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity, helping to prioritize candidates with a higher probability of success in clinical trials. researchgate.netemanresearch.org

Structure-Activity Relationship (SAR) Exploration: Machine learning can analyze existing SAR data to build predictive models that guide the design of new analogs with enhanced potency and selectivity. researchgate.net

By leveraging these powerful computational approaches, researchers can reduce the time and cost associated with traditional drug development, moving more efficiently from a promising scaffold to a viable drug candidate. nih.govnih.gov

Exploration of Novel Therapeutic Avenues and Targets

While initial research may focus on known targets for indole derivatives, a significant future direction is the exploration of novel therapeutic applications for this compound. The indole scaffold is a versatile pharmacophore known to interact with a wide array of biological targets, suggesting its potential utility across multiple disease areas. researchgate.netnih.gov

Emerging research on related indole compounds has identified several promising therapeutic targets that could be relevant for this specific dihydroindole derivative:

Oncology: Indole-based compounds are being investigated as inhibitors of various targets crucial for cancer cell proliferation and survival, such as protein kinases, DNA topoisomerases, and tubulin polymerization. ekb.eg Specific enzymes like the 15-lipoxygenases (ALOX15), implicated in some cancers, are also potential targets. nih.gov

Neurodegenerative Diseases: The indole core is central to ligands targeting enzymes and receptors involved in conditions like Alzheimer's and Parkinson's disease. mdpi.com These include acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and serotonin (B10506) receptors like 5-HT6. nih.govmdpi.comnih.gov

Inflammatory Diseases: Novel indole derivatives have been shown to modulate key inflammatory pathways, indicating potential for treating chronic inflammatory conditions. nih.gov

Infectious Diseases: The scaffold has shown promise in the development of new antimicrobial and antiviral agents.

Systematic screening of this compound and its analogs against a broad range of biological targets will be crucial to uncovering new and unexpected therapeutic opportunities.

Investigation into Multi-Targeted Pharmacological Modulators

A sophisticated and promising area of future research is the design of multi-targeted ligands based on the this compound structure. Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.govresearchgate.net A Multi-Target-Directed Ligand (MTDL) strategy aims to create a single molecule that can modulate several of these targets simultaneously, potentially offering greater therapeutic efficacy and a lower likelihood of drug resistance compared to single-target agents or combination therapies. researchgate.net

The indole scaffold is particularly well-suited for this approach. For example, researchers have successfully designed indole-based compounds that act as dual inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key targets in Alzheimer's disease. nih.gov Other studies have explored MTDLs that also inhibit the aggregation of amyloid-beta peptides. researchgate.net The development of this compound derivatives as multi-target agents could lead to innovative treatments for complex, multifactorial diseases by simultaneously intervening at several key points in the disease process. ekb.eg

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole derivatives?

  • Answer : Synthesis often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as seen in analogous indole-triazole hybrids. For example, CuI in PEG-400/DMF solvent systems enables efficient coupling, followed by purification via column chromatography (70:30 EtOAc/hexane) with yields around 42% . Alternative routes include nucleophilic substitution or palladium-catalyzed coupling, though reaction conditions (e.g., solvent polarity, catalyst loading) must be optimized for methoxyphenyl substituents .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Answer : Multinuclear NMR (1H, 13C, 19F) resolves proton environments and electronic effects, while high-resolution mass spectrometry (FAB-HRMS) confirms molecular weight . Single-crystal X-ray diffraction provides unambiguous structural validation, as demonstrated for methoxy-substituted indole derivatives .

Q. What safety protocols are essential when handling dihydroindole derivatives in the laboratory?

  • Answer : Key precautions include:

  • Use of nitrile gloves, splash goggles, and fume hoods to mitigate exposure .
  • Strict waste segregation (e.g., halogenated solvents vs. aqueous waste) .
  • Glove-box techniques for compounds with acute toxicity (LD50 < 500 mg/kg) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound analogs?

  • Answer : Systematic parameter evaluation is critical:

  • Catalyst loading : 5–10 mol% CuI balances reactivity and side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
  • Purification : Gradient elution (70:30 → 90:10 EtOAc/hexane) improves separation .
  • Temperature : Maintain 60–80°C to prevent thermal degradation .

Q. How do researchers resolve conflicting NOE data in conformational analysis of dihydroindole derivatives?

  • Answer : Contradictory NOE signals may indicate dynamic equilibria. Strategies include:

  • Variable-temperature NMR to assess rotational barriers.
  • DFT calculations to predict stable conformers .
  • X-ray crystallography for definitive structural assignment .
  • 2D EXSY NMR to quantify conformer exchange rates.

Q. What role does the 2-methoxyphenyl group play in π-stacking interactions during crystallization?

  • Answer : The electron-donating methoxy group enhances π-stacking, reducing intermolecular distances (3.4–3.6 Å) compared to unsubstituted analogs . Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions, showing increased C–H···π and π–π contacts in crystal packing .

Q. How can computational models predict the reactivity of this compound in nucleophilic substitutions?

  • Answer : Density Functional Theory (DFT) studies assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, methoxy groups lower LUMO energy, increasing susceptibility to electrophilic attack. Solvent effects (e.g., PCM models) refine predictions of reaction pathways .

Methodological Recommendations

  • Synthesis Troubleshooting : If yields drop below 40%, re-examine catalyst activity (e.g., CuI vs. CuBr) and solvent purity .
  • Crystallization Challenges : For poor crystal growth, try slow evaporation in DCM/hexane (1:3) at 4°C .
  • Data Contradictions : Cross-validate NMR assignments with HSQC/HMBC experiments to resolve signal overlaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.